(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide
Description
(2E)-N-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a fluorinated aromatic ring, a methoxyethylamine linker, and a furan heterocycle. Its structural features—specifically the 3-fluorophenyl group and furan-2-yl moiety—impart unique electronic and steric properties, making it a candidate for pharmacological studies. The compound’s E-configuration is critical for maintaining planar geometry, which influences binding interactions in biological systems .
Properties
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGQXLQNOZWOPB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CO1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.
Addition of the furan ring: The imine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to form the desired acrylamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorophenyl Derivatives
Compounds with 3-fluorophenyl substituents, such as 2-(3-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2t) and 2-(3-fluorophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3t) , share the fluorinated aromatic core but differ in linker groups (methoxyethyl vs. trifluoromethoxyphenyl) and side chains (furan vs. methylthio). These variations significantly alter lipophilicity (logP) and bioavailability. For example, replacing the furan with a methylthio group in 3t increases molecular weight by ~16 Da and enhances membrane permeability due to higher hydrophobicity .
Furan-Containing Analogues
The compound 4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide () shares the furan-2-yl and enamide motifs but substitutes the 3-fluorophenyl group with a chlorophenyl ring.
Trifluoromethyl-Substituted Analogues
Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide () exhibit enhanced antibacterial potency compared to non-fluorinated analogs. The trifluoromethyl group’s strong electron-withdrawing nature increases reactivity, whereas the target compound’s 3-fluorophenyl group offers moderate electronegativity, balancing activity and metabolic stability .
Physicochemical and Spectral Properties
<sup>a</sup>Calculated using ACD/Percepta ; <sup>b</sup>Estimated via analogous compounds in .
Biological Activity
The compound (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule characterized by its unique structural features, including a furan ring and a methoxyethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O4
- Molecular Weight : 328.4 g/mol
- IUPAC Name : N-[(E)-1-(furan-2-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible mechanisms for inhibiting tumor growth.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of the furan ring is thought to enhance binding affinity to molecular targets.
- Cellular Pathway Modulation : Early studies indicate that it could influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The IC50 values were determined through MTT assays, revealing concentration-dependent effects on cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Antimicrobial Activity
In vitro tests against several bacterial strains showed that the compound possesses notable antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Pseudomonas aeruginosa | 16 | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
